molecular formula C13H15Cl2N3 B262072 N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B262072
M. Wt: 284.18 g/mol
InChI Key: OHYQBDWJZDFWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as DIBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DIBA is a histamine H3 receptor antagonist, which means it can block the activity of histamine in the brain. This property has led to a wide range of applications for DIBA in research, including its use in the study of neurological disorders and the development of new drugs.

Mechanism of Action

N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine acts as a histamine H3 receptor antagonist, which means it can block the activity of histamine in the brain. Histamine is a neurotransmitter that is involved in a wide range of physiological processes, including the regulation of sleep, appetite, and mood. By blocking the activity of histamine, N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine can alter these processes and potentially provide therapeutic benefits for neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, the modulation of synaptic plasticity, and the promotion of neurogenesis. These effects have been studied in a variety of animal models and cell cultures, and suggest that N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine may have potential as a therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine for lab experiments is its high purity and yield, which makes it a reliable source for scientific research. Additionally, its ability to block the activity of histamine in the brain makes it a useful tool for studying the role of histamine in neurological disorders. However, one limitation of N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is that it can be difficult to administer to animals, as it is not very soluble in water.

Future Directions

There are a number of potential future directions for the use of N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in scientific research. One area of interest is the study of its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine may have applications in the study of other histamine-related disorders, such as allergies and asthma. Finally, further research is needed to better understand the biochemical and physiological effects of N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzylamine with 3-(1H-imidazol-1-yl)propylamine in the presence of a suitable catalyst. This method has been used to produce N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine with high purity and yield, making it a reliable source for scientific research.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been used extensively in scientific research, particularly in the study of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Its ability to block the activity of histamine in the brain has been shown to have a beneficial effect on these conditions, and it has been suggested that N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine may be useful in the development of new drugs for these disorders.

properties

Product Name

N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C13H15Cl2N3/c14-12-3-2-11(8-13(12)15)9-16-4-1-6-18-7-5-17-10-18/h2-3,5,7-8,10,16H,1,4,6,9H2

InChI Key

OHYQBDWJZDFWDL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CNCCCN2C=CN=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CNCCCN2C=CN=C2)Cl)Cl

Origin of Product

United States

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